Propyl 4-(5-formylfuran-2-yl)benzoate
Description
Propyl 4-(5-formylfuran-2-yl)benzoate is a benzoate ester derivative featuring a 5-formylfuran-2-yl substituent at the para position of the benzene ring and a propyl ester group. The compound combines the aromatic stability of the benzoate core with the reactive aldehyde functionality of the 5-formylfuran moiety. Its molecular formula is C₁₅H₁₄O₄ (calculated molecular weight: 258.27 g/mol). The 5-formylfuran group introduces electron-withdrawing characteristics due to the formyl (-CHO) substituent, while the propyl ester enhances lipophilicity compared to shorter-chain analogs like methyl or ethyl benzoates.
Properties
IUPAC Name |
propyl 4-(5-formylfuran-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-2-9-18-15(17)12-5-3-11(4-6-12)14-8-7-13(10-16)19-14/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZPBINXWIYTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-(5-formylfuran-2-yl)benzoate typically involves the esterification of 4-(5-formylfuran-2-yl)benzoic acid with propanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(5-formylfuran-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-(5-carboxyfuran-2-yl)benzoic acid.
Reduction: Propyl 4-(5-hydroxymethylfuran-2-yl)benzoate.
Substitution: Various alkyl or aryl esters of 4-(5-formylfuran-2-yl)benzoic acid.
Scientific Research Applications
Propyl 4-(5-formylfuran-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its formyl group can act as a reactive site for enzyme-catalyzed transformations.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing. It may serve as a precursor for the synthesis of drugs with anti-inflammatory or antimicrobial properties.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propyl 4-(5-formylfuran-2-yl)benzoate involves its interaction with molecular targets through its formyl and ester groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical differences between Propyl 4-(5-formylfuran-2-yl)benzoate and related compounds:
Functional Group Impact on Reactivity and Bioactivity
- Electron-Withdrawing vs. This contrasts with Propylparaben, where the 4-hydroxy group is electron-donating, favoring antioxidant or preservative functions . In Ethyl 4-(dimethylamino)benzoate, the dimethylamino group (-N(CH₃)₂) is strongly electron-donating, promoting higher degrees of conversion in resin polymerization compared to methacrylate-based systems .
- For example, Propylparaben (logP ~2.1) is less lipophilic than the target compound but more so than methylparaben .
Biological Activity
Propyl 4-(5-formylfuran-2-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative featuring a furan ring that is known for its diverse reactivity. The presence of the formyl group allows it to participate in various chemical reactions, facilitating interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing furan rings can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.
- Case Study : A series of furan derivatives were evaluated for their antimicrobial effects, revealing that certain compounds displayed IC50 values below 10 µM against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through in vitro assays. The compound appears to inhibit pro-inflammatory cytokines and reduce inflammatory markers, suggesting its utility in treating conditions like arthritis.
- Research Findings : In a study focusing on inflammatory pathways, compounds with similar structures were found to significantly lower levels of TNF-alpha and IL-6 in activated macrophages .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may inhibit specific cancer cell lines by inducing apoptosis.
- Case Study : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing an IC50 value of approximately 15 µM, indicating moderate potency .
The biological activity of this compound can be attributed to its ability to undergo nucleophilic addition reactions due to the formyl group. This reactivity facilitates interactions with various biological macromolecules, including proteins and nucleic acids.
- Nucleophilic Addition : The formyl group can react with nucleophiles present in biological systems, leading to the modification of target proteins.
- Electrophilic Substitution : The furan moiety can participate in electrophilic aromatic substitution, potentially altering the function of enzymes involved in metabolic pathways.
Data Table: Biological Activities Summary
Q & A
Q. What synthetic methodologies are effective for preparing Propyl 4-(5-formylfuran-2-yl)benzoate?
- Methodological Answer : A two-step approach is recommended: (i) Esterification : React 4-(5-formylfuran-2-yl)benzoic acid with propanol under acid catalysis (e.g., H₂SO₄) to form the propyl ester. (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water system) to isolate the product. Monitor purity via HPLC or TLC .
Q. How can structural characterization of this compound be achieved?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR to confirm ester linkage (δ ~4.3 ppm for propyl-O, δ ~170 ppm for carbonyl).
- IR : Identify ester C=O stretch (~1720 cm⁻¹) and furan/formyl vibrations (~1680 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 274.2 (calculated for C₁₅H₁₄O₄) .
Q. What are common impurities encountered during synthesis, and how are they resolved?
- Methodological Answer : Impurities like unreacted benzoic acid or residual solvents are detected via GC-MS. Optimize reaction stoichiometry (1.2:1 molar ratio of propanol to acid) and employ azeotropic distillation (toluene) to drive esterification to completion .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group on the furan ring influence the compound’s reactivity?
- Methodological Answer : The formyl group increases electrophilicity at the furan’s β-position. Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, revealing enhanced susceptibility to nucleophilic attack. Experimental validation via Suzuki coupling with arylboronic acids can demonstrate regioselectivity .
Q. What strategies stabilize this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic/alkaline hydrolysis : Monitor degradation kinetics (HPLC) at pH 2–12.
- Stabilizers : Co-formulate with antioxidants (e.g., BHT at 0.1% w/w) to mitigate oxidation of the formyl group. Storage under inert atmosphere (N₂) at 4°C is advised .
Q. How do substituents on the benzoate moiety affect crystallographic packing?
- Methodological Answer : Compare X-ray diffraction data of propyl vs. methyl analogs (e.g., Methyl 4-(5-formylfuran-2-yl)benzoate, CCDC entry XYZ). The propyl chain introduces torsional flexibility, reducing crystal symmetry. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O contacts) .
Q. What catalytic systems optimize cross-coupling reactions involving this compound?
- Methodological Answer : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for Heck or Sonogashira coupling. The formyl group directs meta-substitution; use in situ IR to track reaction progress. Yields >80% are achieved with DMF as solvent and K₂CO₃ as base at 80°C .
Data Contradiction Analysis
Q. Conflicting reports on ester hydrolysis rates: How to resolve discrepancies?
- Methodological Answer : Replicate hydrolysis assays under standardized conditions (e.g., 0.1 M NaOH, 25°C). Variability may arise from impurities or solvent polarity. Use LC-MS to quantify degradation products and apply Arrhenius modeling to extrapolate shelf-life .
Experimental Design Considerations
Q. How to design a kinetic study for thermal decomposition?
- Methodological Answer : Use thermogravimetric analysis (TGA) at 5°C/min under N₂. Fit data to the Flynn-Wall-Ozawa model to determine activation energy (). Complementary DSC identifies endothermic/exothermic events (e.g., melting vs. degradation) .
Advanced Functionalization
Q. Can the formyl group be selectively reduced without affecting the ester?
- Methodological Answer : Employ NaBH₄ in methanol at 0°C for 2 hours. The ester remains intact due to steric hindrance. Confirm selectivity via NMR (disappearance of δ ~9.8 ppm aldehyde proton) and IR (loss of ~1680 cm⁻¹ stretch) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
